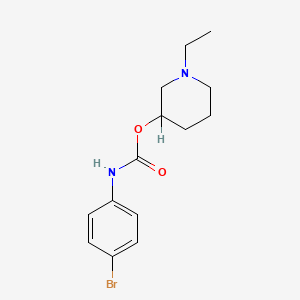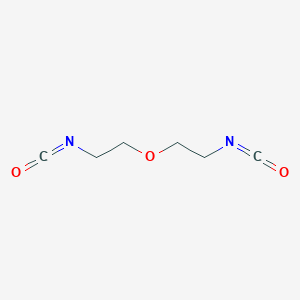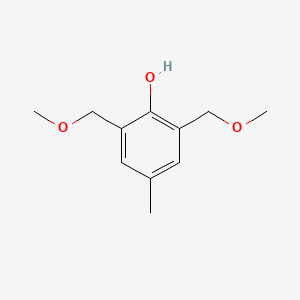
2,6-Bis(methoxymethyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(methoxymethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxymethyl groups and a methyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methoxymethyl)-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, followed by the introduction of methoxy groups. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(methoxymethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized phenols.
Aplicaciones Científicas De Investigación
2,6-Bis(methoxymethyl)-4-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant and antimicrobial effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(methoxymethyl)-4-methylphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also interact with microbial cell membranes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(methoxymethyl)phenol: Lacks the methyl group at the 4-position.
4-Methyl-2,6-dimethoxyphenol: Similar structure but with methoxy groups instead of methoxymethyl groups.
2,6-Dimethylphenol: Lacks the methoxymethyl groups.
Uniqueness
2,6-Bis(methoxymethyl)-4-methylphenol is unique due to the presence of both methoxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
32449-09-5 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2,6-bis(methoxymethyl)-4-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-8-4-9(6-13-2)11(12)10(5-8)7-14-3/h4-5,12H,6-7H2,1-3H3 |
Clave InChI |
VRMKFAFIVOVETG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)COC)O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


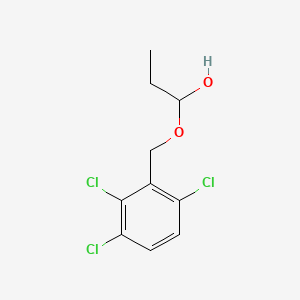
![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
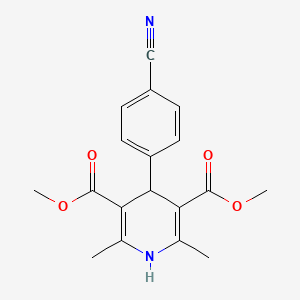

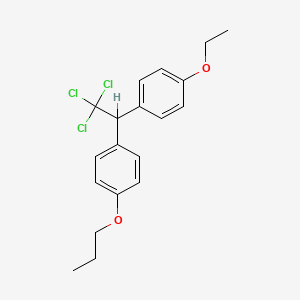
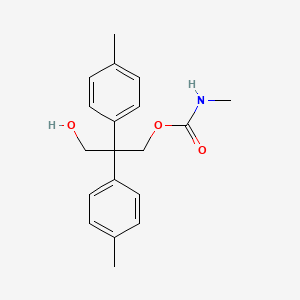

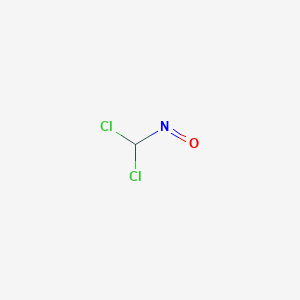
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)

